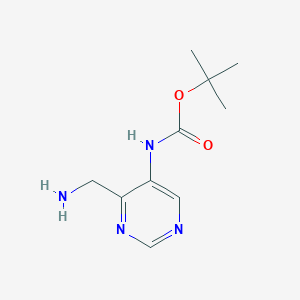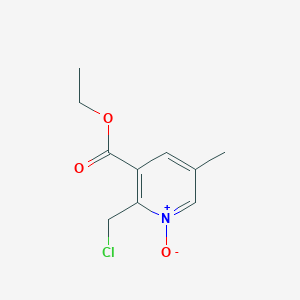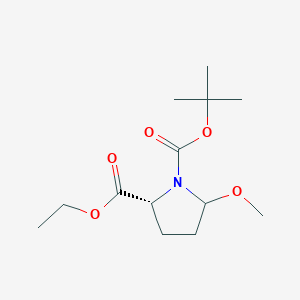![molecular formula C18H21N5O2S B13980373 2-(2-(6-Aminopyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13980373.png)
2-(2-(6-Aminopyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(6-Aminopyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and chemical biology. This compound features a pyrimidine moiety, which is known for its wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(6-Aminopyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol typically involves multiple steps, starting from acyclic starting materials. One common method includes the following steps :
Formation of Key Intermediates: The synthesis begins with the preparation of key intermediates such as benzylidene acetones and ammonium thiocyanates.
Ring Closure and Aromatization: These intermediates undergo ring closure and aromatization to form the core pyrimidine structure.
S-Methylation and Oxidation: The resulting compounds are then subjected to S-methylation and oxidation to form methylsulfonyl derivatives.
Formation of Guanidines: Finally, guanidines are formed by reacting the methylsulfonyl compounds with suitable amines.
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
化学反应分析
Types of Reactions
2-(2-(6-Aminopyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学研究应用
2-(2-(6-Aminopyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol has a wide range of scientific research applications, including :
Chemistry: The compound is used in the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: It is employed in studies involving cellular signaling pathways and protein interactions.
Medicine: The compound has shown promise in the development of new drugs for treating diseases such as cancer, fibrosis, and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as improved catalytic activity and enhanced stability.
作用机制
The mechanism of action of 2-(2-(6-Aminopyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit key enzymes and proteins involved in cellular processes, such as collagen prolyl 4-hydroxylases, which play a crucial role in fibrosis . By inhibiting these targets, the compound can effectively modulate cellular signaling pathways and reduce disease progression.
相似化合物的比较
Similar Compounds
Similar compounds to 2-(2-(6-Aminopyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol include :
2-Aminopyrimidine Derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Pyridin-2-yl Pyrimidine Derivatives: These compounds also feature a pyrimidine moiety and have been studied for their antifibrotic and antitumor properties.
Uniqueness
What sets this compound apart is its unique combination of structural features, including the morpholino and thieno groups, which contribute to its enhanced biological activity and specificity .
属性
分子式 |
C18H21N5O2S |
|---|---|
分子量 |
371.5 g/mol |
IUPAC 名称 |
2-[2-(6-aminopyridin-3-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]propan-2-ol |
InChI |
InChI=1S/C18H21N5O2S/c1-18(2,24)13-9-12-15(26-13)17(23-5-7-25-8-6-23)22-16(21-12)11-3-4-14(19)20-10-11/h3-4,9-10,24H,5-8H2,1-2H3,(H2,19,20) |
InChI 键 |
QZXFDKGGZDXUTC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC2=C(S1)C(=NC(=N2)C3=CN=C(C=C3)N)N4CCOCC4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



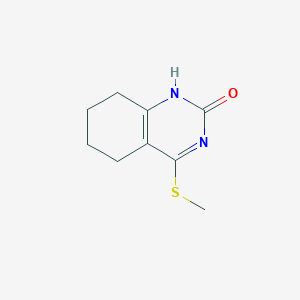
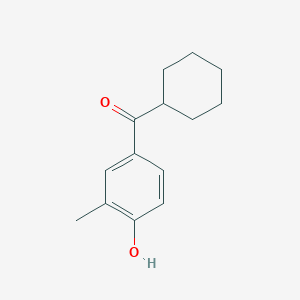
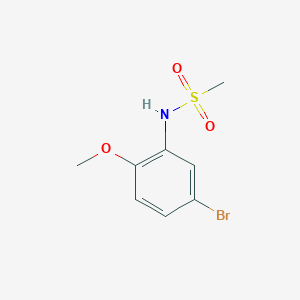
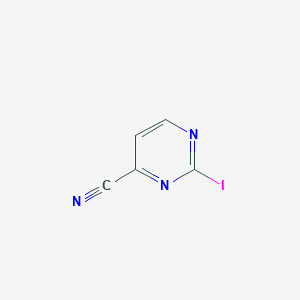




![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(7-chloro-4-methoxyisoquinolin-1-yl)oxy]pyrrolidine-2-carboxylic acid](/img/structure/B13980378.png)
